Chlorhydrate de pyridoxine-d3

Vue d'ensemble

Description

Pyridoxine-d3 (chlorhydrate) est une forme deutérée du chlorhydrate de pyridoxine, qui est un dérivé de la vitamine B6. La pyridoxine est un nutriment essentiel qui joue un rôle crucial dans divers processus biochimiques, notamment le métabolisme des acides aminés, la synthèse des neurotransmetteurs et la production d'hémoglobine. La forme deutérée, Pyridoxine-d3, est souvent utilisée comme étalon interne en spectrométrie de masse en raison de ses propriétés isotopiques stables .

Applications De Recherche Scientifique

Pyridoxine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

Mécanisme D'action

Target of Action

Pyridoxine-d3 HCl, also known as Pyridoxine-[D3] HCl (Vitamin B6-[D3]), is a derivative of Vitamin B6. The primary targets of this compound are various enzymes involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Mode of Action

Pyridoxine-d3 HCl acts as a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . When used for the treatment of ethylene glycol poisoning, pyridoxine is theorized to increase the formation of glycine, a nontoxic metabolite .

Biochemical Pathways

Three metabolic pathways for pyridoxal 5′-phosphate (PLP; the active form of Vitamin B6) are known: the de novo pathway, the salvage pathway, and the fungal type pathway . Most unicellular organisms and plants biosynthesize Vitamin B6 using one or two of these three biosynthetic pathways . Pyridoxine-d3 HCl, as a form of Vitamin B6, is involved in these pathways and affects the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

Pyridoxine-d3 HCl is well absorbed and metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . The half-life of pyridoxine is 15 to 20 days . It is excreted in the urine as metabolites .

Result of Action

The molecular and cellular effects of Pyridoxine-d3 HCl’s action are primarily related to its role as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It is used medically for the treatment of vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .

Safety and Hazards

Orientations Futures

As an internal standard for the quantification of Pyridoxine, Pyridoxine-d3 Hydrochloride has potential applications in mass spectrometry . It has been used in cell culture media as a precursor to Pyridoxal 5’-phosphate , indicating its potential use in biological research and pharmaceutical applications.

Analyse Biochimique

Biochemical Properties

Pyridoxine-d3 Hydrochloride is converted to its active form, pyridoxal 5’-phosphate, in the body . This active form is an important coenzyme involved in a wide range of biochemical reactions, including the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Cellular Effects

Pyridoxine-d3 Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an anti-oxidative effect in Alzheimer’s disease cell models . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyridoxine-d3 Hydrochloride involves its conversion to pyridoxal 5’-phosphate, which then acts as a coenzyme in various biochemical reactions . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxine-d3 Hydrochloride can change over time. For example, it has been shown that regular laboratory light can degrade pyridoxine, with greater destruction at higher pH and longer exposure time .

Dosage Effects in Animal Models

The effects of Pyridoxine-d3 Hydrochloride can vary with different dosages in animal models. For instance, it has been shown to have a significant reduction in postprandial glucose levels in Sprague-Dawley rat models .

Metabolic Pathways

Pyridoxine-d3 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Pyridoxine-d3 Hydrochloride is transported and distributed within cells and tissues. For instance, pancreatic acinar cells obtain vitamin B6 from circulation, and a specific and regulatable carrier-mediated mechanism for pyridoxine uptake has been identified .

Subcellular Localization

Given its role as a coenzyme in various biochemical reactions, it is likely to be found wherever these reactions occur within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la pyridoxine implique généralement la condensation du cyanoacétamide avec des composés 1,3-dicarbonylés. La synthèse industrielle du chlorhydrate de pyridoxine utilise souvent la méthode « oxazole », qui implique la condensation de dérivés de 1,3-oxazole avec des diénophiles. Ce processus en deux étapes comprend la formation d'adduits suivie de leur aromatisation et d'une hydrogénation catalytique .

Méthodes de production industrielle

La production industrielle de chlorhydrate de pyridoxine est effectuée par les principales sociétés pharmaceutiques aux États-Unis, en Suisse, au Japon et dans d'autres pays. Le processus implique l'application à grande échelle de la méthode oxazole, qui a été optimisée pour un rendement élevé et une rentabilité .

Analyse Des Réactions Chimiques

Types de réactions

Pyridoxine-d3 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Conversion en pyridoxal 5’-phosphate, une forme coenzymatique active.

Réduction : Réactions de réduction impliquant la reconversion en pyridoxine.

Substitution : Réactions impliquant la substitution de groupes fonctionnels sur le cycle pyridine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions douces, telles que la température ambiante et un pH neutre .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le pyridoxal 5’-phosphate, la pyridoxamine et leurs dérivés phosphorylés respectifs. Ces produits sont essentiels pour diverses voies biochimiques .

Applications de la recherche scientifique

Pyridoxine-d3 (chlorhydrate) est largement utilisé dans la recherche scientifique en raison de ses propriétés isotopiques stables. Certaines de ses applications comprennent :

Biologie : Étudié pour son rôle dans le métabolisme des acides aminés et la synthèse des neurotransmetteurs.

Industrie : Utilisé dans la formulation de compléments alimentaires et d'aliments enrichis.

Mécanisme d'action

Pyridoxine-d3 (chlorhydrate) exerce ses effets en étant converti en pyridoxal 5’-phosphate dans l'organisme. Le pyridoxal 5’-phosphate agit comme coenzyme dans diverses réactions biochimiques, notamment le métabolisme des acides aminés, la synthèse des neurotransmetteurs et la production d'hémoglobine. Il interagit avec des enzymes telles que les aminotransférases et les décarboxylases, facilitant le transfert de groupes amino et la décarboxylation des acides aminés .

Comparaison Avec Des Composés Similaires

Pyridoxine-d3 (chlorhydrate) est comparé à d'autres composés similaires, tels que :

Pyridoxal : Une forme aldéhydique de la vitamine B6 impliquée dans des processus biochimiques similaires.

Pyridoxamine : Une forme amine de la vitamine B6 qui sert également de coenzyme dans diverses réactions.

Pyridoxal 5’-phosphate : La forme coenzymatique active de la vitamine B6, essentielle à de nombreuses réactions enzymatiques.

Unicité

L'unicité de Pyridoxine-d3 (chlorhydrate) réside dans sa forme deutérée, qui offre stabilité et précision dans les analyses par spectrométrie de masse. Cela en fait un outil précieux dans les milieux de recherche où une quantification précise de la vitamine B6 et de ses dérivés est requise .

Propriétés

IUPAC Name |

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

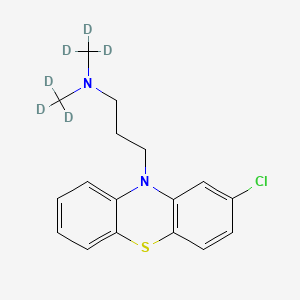

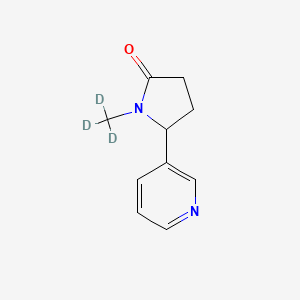

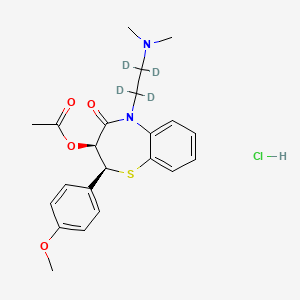

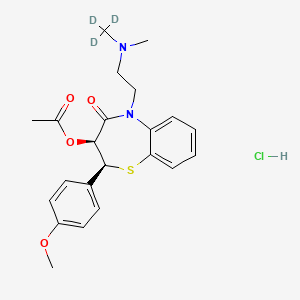

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.